molecular formula C8H16N2O B3378104 3-(Piperidin-3-yl)propanamide CAS No. 138304-79-7

3-(Piperidin-3-yl)propanamide

Cat. No.: B3378104
CAS No.: 138304-79-7
M. Wt: 156.23 g/mol
InChI Key: FVGJUODBCPPKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Piperidine (B6355638) and Propanamide Chemical Scaffolds

To understand the importance of 3-(Piperidin-3-yl)propanamide, it is essential to first consider its constituent parts: the piperidine and propanamide scaffolds.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued structural unit in drug discovery. arizona.eduresearchgate.net It is one of the most common heterocyclic fragments found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). arizona.eduresearchgate.net The prevalence of the piperidine scaffold can be attributed to several key factors. Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. thieme-connect.comthieme-connect.com Furthermore, the nitrogen atom within the ring can act as a basic center, influencing the compound's pharmacokinetic properties such as solubility and membrane permeability. thieme-connect.comthieme-connect.com The introduction of chiral centers within the piperidine ring can also significantly impact a molecule's biological activity and selectivity. thieme-connect.comthieme-connect.comresearchgate.net Piperidine and its derivatives have been successfully incorporated into a wide array of therapeutic agents, including analgesics, antipsychotics, and antihistamines. arizona.eduresearchgate.net

Significance as a Core Structure in Medicinal Chemistry Investigations

The combination of the piperidine and propanamide scaffolds in this compound creates a molecule that serves as a valuable starting point for medicinal chemistry investigations. smolecule.com This compound can be considered a key intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications. smolecule.com The piperidine portion provides a robust anchor with well-defined stereochemical possibilities, while the propanamide tail offers a site for further functionalization and modification. thieme-connect.comthieme-connect.comsmolecule.com

The structure of this compound makes it a candidate for targeting a variety of biological receptors. For instance, derivatives of similar structures have been investigated for their activity at sigma receptors and opioid receptors, which are implicated in pain modulation and neurological conditions. smolecule.com By systematically altering the substituents on either the piperidine ring or the propanamide group, medicinal chemists can explore the structure-activity relationships (SAR) of new compound series. This process allows for the fine-tuning of a molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile. The inherent "drug-like" properties of the piperidine and propanamide motifs make this compound an attractive scaffold for the development of novel therapeutic agents. thieme-connect.comthieme-connect.comontosight.ai

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 138304-79-7
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name 3-piperidin-3-ylpropanamide
Canonical SMILES C1CC(CNC1)CCC(=O)N
InChI Key FVGJUODBCPPKLO-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h7,10H,1-6H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGJUODBCPPKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138304-79-7
Record name 3-(piperidin-3-yl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Piperidin 3 Yl Propanamide and Its Derivatives

Conventional Synthetic Pathways

Conventional methods for synthesizing 3-(piperidin-3-yl)propanamide and its analogs typically involve well-established organic reactions. These pathways often require multiple steps, including protection and deprotection of functional groups, and may involve purification at intermediate stages.

Direct Acylation Reaction Protocols

A straightforward approach to forming the amide bond in this compound is through the direct acylation of a suitable piperidine (B6355638) precursor. This method involves reacting a 3-aminopiperidine derivative with a propanoylating agent.

One common protocol involves the reaction of 3-aminopiperidine with propanoyl chloride or propanoic acid in the presence of a base, such as triethylamine. smolecule.com The base is crucial for neutralizing the hydrochloric acid generated during the reaction with propanoyl chloride or for activating the carboxylic acid. The reaction conditions, including temperature and solvent, can significantly impact the yield and purity of the resulting this compound. smolecule.com The amino group of 3-aminopiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. smolecule.comcymitquimica.com The use of an acylating agent, such as acetyl chloride, has been reported for the acylation of (R)-3-aminopiperidine to produce (R)-3-acetamidopiperidine. smolecule.com The acylation reaction is typically carried out using about 1.0 to 20 molar equivalents of the acylating agent. google.com

Table 1: Direct Acylation Reaction Parameters

ParameterValueReference
Reactants3-Aminopiperidine, Propanoyl Chloride/Propanoic Acid smolecule.com
BaseTriethylamine smolecule.com
Molar Equivalents of Acylating Agent1.0 - 20 google.com

Multi-Step Chemical Synthesis Strategies

More complex derivatives of this compound often necessitate multi-step synthetic strategies. These routes allow for the introduction of various substituents and the construction of more elaborate molecular architectures.

For instance, a multi-step synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been reported. tandfonline.comresearchgate.net This synthesis begins with the reaction of ethyl piperidin-3-carboxylate and 4-chlorobenzenesulfonyl chloride to form ethyl 1-(4-chlorophenylsulfonyl)piperidin-3-carboxylate. tandfonline.comresearchgate.net This intermediate is then converted to the corresponding carbohydrazide (B1668358) by reaction with hydrazine. tandfonline.comresearchgate.net Subsequent reaction with carbon disulfide in the presence of potassium hydroxide (B78521) yields a 1,3,4-oxadiazole (B1194373) ring. tandfonline.comresearchgate.net Finally, this heterocyclic intermediate is reacted with various N-alkyl/aralkyl/aryl-3-bromopropanamides to afford the target propanamide derivatives. tandfonline.comresearchgate.net

Another multi-step approach starts from 3-aminopyridine, which is first acetylated and then hydrogenated to yield 3-N-acetylaminopiperidine acetate. guidechem.com The acetyl group is subsequently removed under acidic conditions to provide 3-aminopiperidine hydrochloride. guidechem.com This precursor can then be acylated to form the desired propanamide.

Modern Synthetic Techniques

To improve efficiency, reduce reaction times, and enhance yields, modern synthetic methodologies have been applied to the synthesis of this compound and its derivatives. These techniques often align with the principles of green chemistry by minimizing solvent usage and energy consumption.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The application of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netrsc.orgmdpi.com This technique has been successfully employed in the synthesis of various piperidine-containing compounds. researchgate.netmdpi.comnih.gov

In the context of propanamide synthesis, microwave irradiation can be used to facilitate the acylation step or other transformations within a multi-step sequence. For example, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved using microwave technology, which streamlined the process. researchgate.netnih.govrsc.org In some cases, reactions that take several hours under conventional heating can be completed in minutes with microwave assistance. rsc.orgmdpi.com For instance, a microwave-assisted synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was completed in 33–90 seconds with yields up to 82%. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of triazole derivativesSeveral hours33-90 seconds rsc.org
Synthesis of acetamide (B32628) derivatives2-3 hoursA few minutes mdpi.com
Synthesis of triazole derivatives27 hours30 minutes rsc.org

One-Pot Reaction Design and Implementation

The synthesis of piperidine and pyrrolidine (B122466) derivatives from halogenated amides has been achieved through a one-pot reaction that integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution. mdpi.com Similarly, a one-pot synthesis of piperidin-4-ols has been developed involving a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov While not directly reported for this compound itself, these one-pot strategies for constructing the piperidine ring could potentially be adapted for its synthesis. For example, a one-pot synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides has been reported using an azide (B81097) coupling method. acs.org

Stereoselective Synthetic Approaches to Chiral Analogs

Many biologically active molecules are chiral, and their pharmacological effects are often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for chiral analogs of this compound is of significant interest.

The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been reported, which involved the separation of diastereomers. nih.gov Such strategies could be applied to obtain chiral this compound. Stereoselective synthesis of substituted piperidin-4-ols has been achieved with excellent diastereoselectivities through a one-pot gold-catalyzed cyclization and reduction sequence. nih.gov Furthermore, a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, has been developed. researchgate.net This synthesis utilized a catalytic asymmetric hydrogenation step to achieve high stereoselectivity. researchgate.net Such asymmetric catalytic methods could be adapted to produce chiral this compound. The synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has also been accomplished through convergent and stereoselective routes. beilstein-journals.org

Advanced Purification Methodologies in Chemical Synthesis

The purification of synthetic intermediates and final active compounds is a critical step in chemical synthesis, ensuring high purity, which is paramount for subsequent applications. sorbtech.com For piperidine derivatives like this compound, which often contain polar functional groups, a range of advanced purification methodologies are employed. sorbtech.comchromatographyonline.com

Preparative Chromatography

Preparative chromatography is a cornerstone technique for isolating and purifying compounds on a gram to kilogram scale. sorbtech.com It operates on the same principles as analytical chromatography but utilizes larger columns with higher sample loading capacities. sorbtech.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for purifying polar compounds that may have limited retention on traditional normal-phase columns. sorbtech.comchromatographyonline.com Reversed-phase columns use a non-polar stationary phase (like C18-modified silica) and a polar mobile phase. sorbtech.com For highly polar compounds, specialized columns, such as those with trifunctional C18 bonding, can operate with highly aqueous mobile phases to achieve better retention and separation. chromatographyonline.com Linearly scaling a method from an analytical HPLC to a preparative scale allows for predictable and efficient purification. chromatographyonline.com

Normal-Phase Chromatography: This method uses a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. sorbtech.comdanaher.com It is effective for separating compounds based on their polarity, as more polar molecules adhere more strongly to the silica surface and move more slowly through the column. danaher.com

Supercritical Fluid Chromatography (SFC): SFC is considered a "greener" purification technology compared to HPLC because it uses compressed carbon dioxide as the main component of the mobile phase, reducing solvent waste. americanpharmaceuticalreview.com It is highly effective for both chiral and achiral separations. americanpharmaceuticalreview.com Notably, preparative SFC can be efficiently used to purify very polar compounds by incorporating water as an additive to the modifier (e.g., methanol), making it a powerful tool for purifying complex drug-like molecules. americanpharmaceuticalreview.com

Crystallization Techniques

Crystallization is a fundamental and extensively used unit operation in the pharmaceutical industry for purification and for obtaining the desired solid-state form of a compound. syrris.comrjptonline.org The process involves the formation of a highly ordered crystal lattice from a solution, melt, or vapor, which inherently excludes impurities. syrris.comresearchgate.net

Cooling Crystallization: This technique is suitable for compounds whose solubility is highly dependent on temperature. A saturated solution of the compound is slowly cooled, inducing supersaturation and subsequent crystallization. syrris.com

Anti-Solvent Crystallization: In this method, a solvent in which the target compound is poorly soluble (the anti-solvent) is added to a solution of the compound, causing it to precipitate out as crystals. syrris.comnih.gov Continuous plug flow crystallizers can utilize multiple anti-solvent addition points to control crystal size. mit.edu

Co-crystallization: This advanced technique involves crystallizing an active pharmaceutical ingredient (API) with a second component, known as a co-former, to form a new crystalline structure. syrris.com Pharmaceutical co-crystals can significantly improve physicochemical properties like solubility and stability without altering the molecule's covalent structure. syrris.comnih.gov

Chiral Separation

Many piperidine derivatives are chiral, existing as a mixture of enantiomers (racemates) after synthesis. Since different enantiomers can have distinct biological activities, their separation is often required.

Chiral HPLC: This method uses high-performance liquid chromatography with a chiral stationary phase (CSP). nih.govcanberra.edu.au Commercially available columns, such as those based on cellulose (B213188) derivatives (e.g., Chiralcel OD, Chiralpak IA, Chiralpak IB), can effectively resolve racemic mixtures of piperidine derivatives. nih.govcanberra.edu.au The choice of column and mobile phase is critical, and the polarity of substituents on the molecule can play a significant role in the separation efficiency. nih.gov

Diastereomeric Salt Resolution: This is a classical chemical resolution method. The racemic mixture is reacted with a single enantiomer of a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. google.com After separation, the desired enantiomer can be recovered by neutralizing the salt to regenerate the free base. google.com

The table below summarizes these advanced purification techniques.

MethodologyPrincipleApplication for Piperidine Derivatives
Preparative Chromatography Differential partitioning of components between a stationary and a mobile phase. sorbtech.comIsolation of target compounds and intermediates in large quantities; suitable for polar derivatives using RP-HPLC or SFC. chromatographyonline.comamericanpharmaceuticalreview.com
Crystallization Formation of a pure solid crystal lattice from a supersaturated solution, excluding impurities. rjptonline.orgresearchgate.netHigh-purity final product isolation; control of polymorphic form, crystal size, and shape. syrris.commit.edu
Chiral Separation Separation of enantiomers based on their differential interaction with a chiral environment or agent. nih.govgoogle.comResolution of racemic mixtures to isolate the desired stereoisomer using chiral HPLC or diastereomeric salt formation. canberra.edu.augoogle.com

Structure Activity Relationship Sar Studies of 3 Piperidin 3 Yl Propanamide Analogs

Impact of Piperidine (B6355638) Ring Modifications on Biological Activity

Modifications to the piperidine ring are a cornerstone of SAR studies for this class of compounds, significantly influencing their interaction with biological targets. The position of the propanamide substituent on the piperidine ring, as well as substitutions on the ring's nitrogen and carbon atoms, can drastically alter the pharmacological profile.

Research into fentanyl analogs, which are structurally related to N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, demonstrates that modifications to the piperidine nitrogen are critical for μ-opioid receptor activation. Introducing different substituents at this position can modulate steric bulk and hydrophobicity, thereby affecting binding affinity and functional activity. For instance, replacing the phenethyl group in fentanyl with other moieties has been a strategy to develop analgesics with improved therapeutic indices. nih.gov

In other contexts, such as the development of renin inhibitors, introducing a basic amine on the piperidine ring proved essential for activity. This basic group interacts with two key aspartic acid residues in the enzyme's catalytic site, anchoring the inhibitor. nih.gov Furthermore, rigidizing the piperidine scaffold has been explored as a strategy to stabilize a bioactive conformation. In the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a bicyclic octahydro-1H-pyrrolo[2,3-c]pyridine was used to lock the orientation of a crucial substituent, although some modifications on the piperidine nitrogen, intended to mimic a key nitrile group, led to a dramatic loss of activity. mdpi.com

Comparative studies have also shown that replacing the piperidine ring with other heterocycles, such as morpholine (B109124), can lead to improved activity. In one study on triarylpyrazole derivatives, morpholine-containing compounds exhibited better inhibition than their piperidinyl counterparts, a phenomenon attributed to the morpholine oxygen's ability to form additional hydrogen bonds or enhance aqueous solubility. nih.gov

Table 1: Impact of Piperidine and Related Heterocycle Modifications on Biological Activity

Base Scaffold Modification Target/Activity Observed Effect Reference
Fentanyl Analog Substitution at piperidine nitrogen μ-opioid receptor Modulates steric bulk, hydrophobicity, and potency.
Pyrimidine Derivative Introduction of basic amine to piperidine Renin Inhibition Essential for interaction with catalytic aspartates; significantly enhances potency. nih.gov nih.gov
Pyrimido[4,5-b]indole Rigidization of piperidine (e.g., octahydropyrrolopyridine) GSK-3β Inhibition Stabilizes bioactive conformation. mdpi.com mdpi.com

Influence of Propanamide Moiety Substitutions on Pharmacological Profiles

The propanamide moiety is a highly adaptable component of the scaffold, allowing for extensive modifications that fine-tune pharmacological properties. Substitutions on the amide nitrogen and alterations to the propanoyl chain can significantly impact potency, selectivity, and pharmacokinetics.

In the development of fentanyl analogs, replacing the N-phenyl group of the propanamide with various substituents has been a key strategy. For example, creating analogs such as N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide and its N-t-butyl counterpart resulted in compounds with significant analgesic effects and an improved therapeutic index compared to fentanyl. nih.gov This highlights the importance of the amide substituent in defining the interaction with the opioid receptor.

Furthermore, the propanamide linker itself can be altered. Research suggests that replacing the linear propanamide chain with more rigid structures like cyclopropane (B1198618) or incorporating fluorine atoms can enhance metabolic stability, a crucial factor in drug design. In a different approach, N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs were synthesized and evaluated for anticonvulsant activity, demonstrating that large, complex groups can be appended to the propanamide nitrogen to target specific receptors. ammanu.edu.jo The propanamide linker and associated phenyl ring substitutions have also been noted for their potential to influence interactions with enzymes and receptors involved in inflammatory pathways. ontosight.ai

Table 2: Pharmacological Profile of Fentanyl Analogs with Propanamide Modifications

Compound Propanamide Moiety Modification (at piperidine-1 position) Analgesic Efficacy (ED₅₀, µg/kg) Potency Ratio (vs. Fentanyl) Reference
Fentanyl N-(1-phenethyl -4-piperidinyl)propionanilide 28.0 1.00 nih.gov
Analog 5 N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide 20.5 1.37 nih.gov

Rational Design Principles for Modulating Ligand Affinity and Selectivity

The development of potent and selective ligands based on the 3-(piperidin-3-yl)propanamide scaffold increasingly relies on rational, structure-based design principles. This approach moves beyond traditional trial-and-error synthesis to a more targeted strategy guided by an understanding of the ligand-receptor interactions at a molecular level.

A prominent example is the development of highly potent renin inhibitors. nih.gov Starting from a fragment hit, researchers used a structure-based design approach to introduce a basic amine onto the piperidine ring to interact with the catalytic aspartic acids of renin. They further optimized substituents to exploit binding pockets (S1/S3) and induce a favorable conformational change in the enzyme, resulting in a remarkable 65,000-fold increase in potency. nih.gov

Similarly, rational design was employed to achieve selectivity for phosphoinositide 3-kinase α (PI3Kα) over the β isoform. acs.org By designing ligands that could form a specific hydrogen bond with an arginine residue (Arg770) present in PI3Kα but not PI3Kβ (which has a lysine (B10760008) at the corresponding position), researchers successfully engineered isoform selectivity. acs.org

Other rational design principles include:

Scaffold Rigidization : As seen with GSK-3β inhibitors, constraining the flexibility of the piperidine ring or its substituents can lock the molecule into its bioactive conformation, enhancing affinity. mdpi.com

Linker Optimization : In the design of molecules like PROTACs (Proteolysis Targeting Chimeras), the piperidine ring can serve as an anchor for a linker. The composition and rigidity of this linker are critical for optimal orientation of the molecule to engage both the target protein and the E3 ligase machinery. uchicago.edu

Bioisosteric Replacement : Replacing the piperidine ring with other heterocycles like morpholine or piperazine (B1678402) is a common strategy to modulate properties such as solubility, hydrogen bonding capacity, and metabolic stability. nih.gov

Elucidation of Key Pharmacophore Features for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound analogs, the key pharmacophoric features vary depending on the biological target.

For anticonvulsant activity , a widely accepted pharmacophore model includes a hydrophobic aryl binding site, a hydrogen-bonding region, an electron donor/acceptor system, and a distal hydrophobic site. ammanu.edu.jo Novel propanamide analogs have been designed specifically to fit this model, incorporating a hydrophobic benzofuran (B130515) moiety and various amine substituents on the propanamide tail. ammanu.edu.jo

In the context of opioid receptor binding, the critical features include the basic nitrogen of the piperidine ring, which is typically protonated at physiological pH and forms an ionic interaction with an acidic residue (e.g., Asp147 in the μ-opioid receptor). The N-acyl group on the propanamide and the substituent on the piperidine nitrogen are also crucial for defining affinity and efficacy.

For renin inhibitors , the pharmacophore consists of a basic amine on the piperidine ring for interaction with the catalytic dyad (Asp32 and Asp215) and specific hydrophobic or aromatic groups positioned to fit into the S1 and S3 binding pockets of the enzyme. nih.gov

Pharmacophore modeling, both ligand-based and structure-based, is a powerful computational tool used to identify these features from a set of known active compounds or from the crystal structure of the target protein. mdpi.com These models then guide the virtual screening of large chemical libraries and the rational design of new, more potent, and selective analogs. mdpi.comnih.gov

Table 3: Summary of Key Pharmacophore Features for Different Targets

Target Class Essential Pharmacophore Features
Anticonvulsants Hydrophobic aryl group, hydrogen bond donor/acceptor, electron-rich region, distal hydrophobic site. ammanu.edu.jo
Opioid Receptors Basic piperidine nitrogen (ionic interaction), N-acyl group, specific substituent on piperidine nitrogen.
Renin Basic amine (for catalytic dyad interaction), moieties for S1/S3 pocket occupancy. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in predicting the activity of new compounds and optimizing lead molecules in drug discovery. researchgate.net

Derivation and Interpretation of Molecular Descriptors

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like 3-(Piperidin-3-yl)propanamide, a wide range of descriptors can be calculated using specialized software. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Kier & Hall indices and Balaban J index. In studies of piperidine (B6355638) derivatives, topological descriptors have been used to model their toxicity against Aedes aegypti. wikipedia.org

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size, shape, and surface area.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum mechanical methods.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, and polar surface area (PSA).

In a QSAR study on anticonvulsant carboxamides, including 3-(phenylamino)propanamide derivatives, descriptors such as the Kier2 index, RDF50s (Radial Distribution Function), AATS4i (Average Broto-Moreau autocorrelation of a topological structure), and VE2_D (a geometric descriptor) were found to be important for predicting anticonvulsant activity. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine and Propanamide Analogs

Descriptor TypeDescriptor NameDescriptionRelevance to this compound
TopologicalKier Shape Index (kappa 2)Relates to the degree of branching in the molecule.The piperidine ring and propanamide side chain contribute to the overall shape.
RDFRadial Distribution Function (RDF50s)Describes the probability distribution of interatomic distances.Reflects the 3D arrangement of atoms in the molecule.
AutocorrelationAATS4iEncodes information about the distribution of atomic properties.Captures the influence of different atoms on the overall structure.
GeometricalVE2_DA descriptor related to the volume and electronic properties.Provides insight into the steric and electronic features of the molecule.

This table is illustrative and based on descriptors used for analogous compounds.

Predictive Modeling for Biological Potency

Once a set of relevant molecular descriptors has been identified, various statistical methods can be used to build a predictive QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

For instance, a QSAR study on N-benzylacetamide and 3-(phenylamino)propanamide derivatives with anticonvulsant activity utilized a Genetic Function Approximation (GFA) algorithm to select the most relevant descriptors and build a robust model. researchgate.net The resulting model showed a high correlation coefficient (R = 0.92), indicating that it could explain 92% of the variance in the anticonvulsant activity of the compounds in the dataset. researchgate.net Similarly, a study on piperidine carboxamide derivatives as ALK inhibitors developed a 3D-QSAR model using Topomer CoMFA, which was validated with ANN analysis, demonstrating good predictive power. researchgate.net

Such models, once validated internally and externally, can be used to predict the biological potency of new, unsynthesized analogs of this compound, thereby guiding the design of more active compounds.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the molecular basis of a compound's biological activity and for structure-based drug design.

For this compound, molecular docking simulations would involve placing the molecule into the binding site of a relevant biological target. The choice of target would depend on the therapeutic area of interest. For example, given that some piperidine derivatives exhibit activity at dopamine (B1211576) receptors, a docking study could explore the interactions of this compound with the D2 dopamine receptor. researchgate.net

The docking process generates various possible binding poses and scores them based on a scoring function that estimates the binding affinity. Analysis of the best-scoring poses can reveal key interactions, such as:

Hydrogen Bonds: The amide group and the secondary amine in the piperidine ring of this compound are capable of forming hydrogen bonds with amino acid residues in the receptor's active site.

Hydrophobic Interactions: The aliphatic carbon atoms of the piperidine ring and the propanamide chain can engage in hydrophobic interactions with nonpolar residues of the target protein.

Ionic Interactions: If the piperidine nitrogen is protonated, it can form an ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate.

In a study of piperidine derivatives as inhibitors of the main protease of SARS-CoV-2, docking simulations revealed hydrogen bonds with residues like SER144, GLU166, and CYS145, as well as hydrophobic interactions. nih.gov Another study on piperidine-based compounds targeting the sigma-1 receptor highlighted the importance of interactions with specific amino acid residues for binding affinity. rsc.org

Table 2: Potential Ligand-Receptor Interactions for this compound Based on Docking Studies of Analogs

Interaction TypeFunctional Group on LigandPotential Interacting Residues in Receptor
Hydrogen Bond DonorAmide N-H, Piperidine N-HAsp, Glu, Ser, Thr
Hydrogen Bond AcceptorAmide C=OAsn, Gln, Ser, Thr, His
Hydrophobic InteractionsPiperidine ring, Propanamide alkyl chainAla, Val, Leu, Ile, Phe, Trp
Ionic InteractionProtonated Piperidine NitrogenAsp, Glu

This table presents hypothetical interactions based on the chemical structure of this compound and findings from docking studies on analogous compounds.

Conformational Analysis and Tautomerism Investigations

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For this compound, both the piperidine ring and the flexible propanamide side chain contribute to its conformational landscape.

Tautomerism is another important aspect to consider. The propanamide moiety of this compound can theoretically exist in an equilibrium between the amide and imidol tautomeric forms. While the amide form is usually predominant, the imidol tautomer can sometimes play a role in biological interactions. nih.gov A study on 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide showed that the hydroxy group formed by tautomerism significantly improved drug-receptor interactions. nih.gov Computational methods can be used to estimate the relative stabilities of these tautomers and the energy barriers for their interconversion.

In Silico Screening for Identification of Novel Biological Targets

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

A library of compounds including this compound and its virtual derivatives could be screened against a panel of known drug targets to identify potential new biological activities. This process typically involves high-throughput docking of the compound library into the binding sites of various proteins.

For example, a virtual screening of an in-house library of 210 biologically active compounds, which included piperidine-based molecules, was conducted to identify potential inhibitors of the COVID-19 main protease. sciengpub.ir This approach allows for the rapid and cost-effective identification of promising hit compounds for further experimental validation.

The results of such a screening could suggest novel therapeutic applications for this compound by identifying previously unknown biological targets with which it may interact. This can open up new avenues for research and development.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-(Piperidin-3-yl)propanamide, both ¹H NMR and ¹³C NMR would be utilized to map out its carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the piperidine (B6355638) ring and the propanamide side chain. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons on the carbons adjacent to the nitrogen atom in the piperidine ring would likely appear at a different chemical shift compared to the other ring protons. Similarly, the protons of the methylene (B1212753) groups in the propanamide chain would exhibit characteristic signals, with their proximity to the amide and piperidine functionalities dictating their position in the spectrum. Spin-spin coupling between adjacent, non-equivalent protons would result in specific splitting patterns (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the atoms.

A ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would, in theory, produce a distinct signal. The chemical shift of the carbonyl carbon in the amide group would be expected to appear significantly downfield (at a higher ppm value) compared to the sp³-hybridized carbons of the piperidine ring and the ethyl side chain.

While specific experimental NMR data for this compound is not available in the searched literature, analysis of related structures is a common practice in chemical research. rsc.orgammanu.edu.jorsc.orgtandfonline.comacs.org

Atom Predicted ¹H NMR Predicted ¹³C NMR
Carbonyl (C=O) - ~175 ppm
CH₂ (alpha to C=O) Triplet ~35 ppm
CH₂ (beta to C=O) Triplet ~30 ppm
CH (piperidine, C3) Multiplet ~40 ppm
CH₂ (piperidine, C2, C6) Multiplet ~48 ppm
CH₂ (piperidine, C4, C5) Multiplet ~25-30 ppm
NH (piperidine) Broad singlet -

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the primary amide and the secondary amine functionalities.

The primary amide group (-CONH₂) would be expected to show a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Additionally, the N-H stretching vibrations of the primary amide would appear as two distinct bands in the 3100-3500 cm⁻¹ region. The N-H bending vibration would also be observable around 1600-1650 cm⁻¹.

The secondary amine (N-H) of the piperidine ring would exhibit a stretching vibration in the 3300-3500 cm⁻¹ region, which might overlap with the amide N-H stretches. The C-H stretching vibrations of the aliphatic CH₂ groups in the piperidine ring and the propanamide chain would be found just below 3000 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amide (R-CONH₂) N-H Stretch 3100-3500 (two bands)
C=O Stretch 1630-1680
N-H Bend 1600-1650
Secondary Amine (R₂NH) N-H Stretch 3300-3500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₁₆N₂O, which corresponds to a monoisotopic mass of approximately 156.1263 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 156. The fragmentation of this molecular ion would likely involve cleavage at various points in the molecule, such as the bond between the piperidine ring and the propanamide side chain, or fragmentation within the piperidine ring itself. The resulting fragment ions would provide a characteristic fingerprint for the compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

m/z Value Proposed Fragment
156 [M]⁺ (Molecular Ion)
98 [M - CH₂CONH₂]⁺
84 Piperidine ring fragment

X-ray Crystallography for Solid-State Structural Determination

The analysis would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding, which play a crucial role in the physical properties of the compound. For instance, hydrogen bonds could exist between the amide N-H and carbonyl oxygen of one molecule and the amine N-H of a neighboring molecule.

A search of the current literature and crystallographic databases did not yield any published crystal structures for this compound. rsc.orgnih.gov Therefore, a detailed discussion of its solid-state structure, including specific bond lengths and angles, is not possible at this time.

Future Research Trajectories and Emerging Applications of 3 Piperidin 3 Yl Propanamide

Development of Novel Chemical Probes for Biological Systems

The unique structure of 3-(Piperidin-3-yl)propanamide makes it an attractive starting point for the creation of novel chemical probes. These probes are essential tools for studying complex biological systems, allowing researchers to investigate the function and localization of proteins and other biomolecules.

Derivatives of this compound can be modified to incorporate reporter molecules, such as fluorescent tags or biotin, enabling the visualization and isolation of their biological targets. For instance, the development of fluorescent probes for the 5-HT2A receptor has been a focus of research, with the goal of creating tools for cell-based fluorescence assays. nottingham.ac.uk Such probes can provide valuable insights into receptor trafficking and signaling pathways.

Furthermore, the piperidine (B6355638) scaffold is a key component in the design of inhibitors for various enzymes, including deubiquitinating enzymes (DUBs) like USP7. nih.gov By modifying the this compound core, researchers can develop potent and selective inhibitors that can be used as chemical probes to elucidate the roles of these enzymes in health and disease. nih.gov The synthesis of such probes often involves structure-guided design and medicinal chemistry campaigns to optimize their potency and selectivity. nih.gov

Exploration of Undiscovered Pharmacological Targets

The piperidine moiety is a common feature in a wide range of biologically active compounds, suggesting that derivatives of this compound may interact with a variety of pharmacological targets. nih.govencyclopedia.pub While some targets have been identified, there is significant potential to uncover novel therapeutic applications by exploring the compound's interactions with a broader range of biological molecules.

One area of interest is the central nervous system (CNS). Piperidine derivatives have been investigated for their potential to treat neurological and psychiatric disorders. ontosight.ai For example, derivatives of piperidinyl-3-(aryloxy)propanamide have been identified as modulators of the somatostatin (B550006) receptor 4 (SSTR4), a target implicated in Alzheimer's disease and other CNS disorders. google.comgoogle.com Further research into analogs of this compound could lead to the discovery of new treatments for these debilitating conditions.

Additionally, the piperidine scaffold has been explored for its potential in treating other diseases. For instance, derivatives of 3-piperidin-4-yl-1H-indole have shown promise as a novel antimalarial chemotype. nih.gov Similarly, certain piperidine derivatives have been found to inhibit the NLRP3 inflammasome, suggesting a role in treating inflammatory diseases. The structural versatility of this compound provides a foundation for synthesizing and screening libraries of related compounds to identify new leads for a variety of therapeutic areas.

Innovation in Sustainable Synthetic Methodologies

The increasing demand for environmentally friendly chemical processes has driven innovation in the synthesis of piperidine-containing compounds. rasayanjournal.co.inresearchgate.net Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. researchgate.netnih.gov

Researchers are also exploring the use of biocatalysis and flow chemistry to develop more sustainable methods for synthesizing this compound and its analogs. These innovative approaches not only reduce the environmental impact of chemical synthesis but can also lead to the discovery of novel compounds with unique biological activities.

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Research

The combination of high-throughput screening (HTS) and "omics" technologies is revolutionizing drug discovery and mechanistic research. nih.govnih.gov HTS allows for the rapid screening of large libraries of compounds, including derivatives of this compound, to identify those with desired biological activities. chemrxiv.orgacs.org

Once hit compounds are identified, omics technologies can be used to elucidate their mechanisms of action. humanspecificresearch.orgmdpi.com These technologies provide a comprehensive view of the molecular changes that occur in cells or organisms upon treatment with a compound. The primary omics fields include:

Genomics: The study of the complete set of DNA (genome) of an organism. humanspecificresearch.org

Transcriptomics: The analysis of all RNA transcripts in a cell or organism. humanspecificresearch.orgcellbiopharm.com

Proteomics: The large-scale study of proteins, their structures, and functions. humanspecificresearch.orgcellbiopharm.com

Metabolomics: The study of the complete set of small-molecule metabolites within a biological system. humanspecificresearch.org

By integrating data from these different omics levels, researchers can gain a deeper understanding of how a compound like this compound or its derivatives exert their effects. nih.govmdpi.com This integrated approach can help to identify the specific cellular pathways and molecular targets that are modulated by the compound, providing valuable information for lead optimization and further development. nih.gov For example, multi-omics analysis can be used to identify biomarkers that can predict a patient's response to a particular drug, paving the way for personalized medicine. mdpi.com

Below is an interactive table summarizing the key omics technologies and their applications in the study of this compound.

Omics TechnologyDescriptionPotential Application for this compound Research
Genomics Study of the complete set of DNA. humanspecificresearch.orgIdentifying genetic variations that influence an individual's response to this compound derivatives.
Transcriptomics Analysis of all RNA transcripts. humanspecificresearch.orgcellbiopharm.comDetermining how this compound analogs alter gene expression profiles to understand their mechanism of action.
Proteomics Large-scale study of proteins. humanspecificresearch.orgcellbiopharm.comIdentifying the protein targets of this compound derivatives and understanding their effects on protein networks.
Metabolomics Study of the complete set of metabolites. humanspecificresearch.orgAssessing the impact of this compound compounds on cellular metabolism to identify potential off-target effects and therapeutic biomarkers.

The integration of HTS and omics technologies provides a powerful platform for accelerating the discovery and development of new drugs based on the this compound scaffold. This approach will undoubtedly play a crucial role in unlocking the full therapeutic potential of this versatile compound.

Q & A

Basic: What are the common synthetic routes for 3-(Piperidin-3-yl)propanamide derivatives, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, including amide coupling, nucleophilic substitutions, or cyclization. Key steps include:

  • Amide bond formation using coupling agents like EDCI/HOBt to link piperidine moieties with propanamide backbones.
  • Protection/deprotection strategies for reactive groups (e.g., amines) to prevent side reactions .
  • Optimization parameters : Temperature (often 0–80°C), solvent polarity (DMF or THF for solubility), and reaction time (monitored via TLC/HPLC). Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Basic: How is the crystal structure of this compound derivatives determined, and what intermolecular interactions stabilize their structures?

Crystallographic analysis via X-ray diffraction (e.g., Rigaku R-AXIS RAPID) reveals:

  • Hydrogen bonding : N–H⋯N and N–H⋯O interactions (bond lengths: 2.968–3.055 Å) form 1D chains or 3D networks .
  • π-π stacking : Aromatic ring interactions (e.g., pyridine and pyrazole rings) with centroid distances of 3.739–3.828 Å stabilize supramolecular assemblies .
  • Data refinement : Software like SHELXL refines structures to R-values <0.045, ensuring accuracy .

Advanced: What methodological challenges arise in resolving data contradictions when correlating in vitro biological activity with structural modifications?

Contradictions often stem from:

  • Off-target effects : Structural analogs may interact with unintended receptors (e.g., ion channels vs. enzymes). Validate targets using knockout cell lines or RNA interference .
  • Solubility artifacts : Poor solubility in assay buffers can mask true activity. Use DMSO titration controls or surface plasmon resonance (SPR) to confirm binding .
  • SAR discrepancies : Apply multivariate statistical models to distinguish critical substituents (e.g., trifluoromethyl groups enhance potency by 2–3-fold in enzyme assays) .

Advanced: How can chemoproteomics approaches identify biological targets of this compound derivatives in autoimmune disease research?

  • Activity-based protein profiling (ABPP) : Tagged derivatives (e.g., diazirine photoaffinity probes) crosslink with target proteins in cell lysates. LC-MS/MS identifies bound proteins like SLC15A4, a transporter implicated in lupus .
  • Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts upon compound binding to map interactomes.
  • Validation : CRISPR/Cas9 knockout of candidate targets confirms functional relevance .

Basic: What spectroscopic techniques are employed to characterize the purity and structure of this compound derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring protons at δ 1.60–3.20 ppm) and amide bond formation (δ 7.7–8.1 ppm for CONH) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • IR spectroscopy : Detects key functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Advanced: In enzyme inhibition studies, how can researchers differentiate competitive vs. non-competitive mechanisms for derivatives?

  • Kinetic assays : Vary substrate concentrations with fixed inhibitor doses. Competitive inhibition increases Kₘ without affecting Vₘₐₓ, while non-competitive inhibition reduces Vₘₐₓ .
  • Dose-response curves : IC₅₀ shifts under varying substrate levels indicate competitive binding.
  • X-ray crystallography : Resolve inhibitor-enzyme complexes to visualize binding sites (e.g., active site vs. allosteric pockets) .

Advanced: What strategies optimize synthetic yield while minimizing side reactions?

  • Catalyst screening : Pd-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions (yield increase from 50% to 85%) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and byproduct formation .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time .

Basic: What are key considerations in designing pharmacological assays for therapeutic potential evaluation?

  • Target selection : Prioritize enzymes/receptors linked to disease pathways (e.g., lipoxygenase for inflammation) .
  • Cell models : Use primary cells over immortalized lines to mimic in vivo conditions.
  • Dose range : Test 0.1–100 µM concentrations to establish EC₅₀/IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-3-yl)propanamide
Reactant of Route 2
3-(Piperidin-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.